2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide
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Overview
Description
2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide is a complex organic compound with a unique structure that includes a triazine ring, a cyano group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the butan-2-ylamino and methoxy groups. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the acylation of the phenyl and propan-2-yl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol
- 6-{[4-(sec-Butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, 2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[4-(butan-2-ylamino)-6-methoxy-1,3,5-triazin-2-yl]-cyanoamino]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-6-15(4)22-18-23-19(25-20(24-18)29-5)26(13-21)12-17(28)27(14(2)3)16-10-8-7-9-11-16/h7-11,14-15H,6,12H2,1-5H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJWPKOGHQGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)OC)N(CC(=O)N(C2=CC=CC=C2)C(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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